Scientific Field: Cluster Science
Application Summary: Diphenylvinylphosphine is used as a ligand to coordinate with the tetraruthenium tetrahydrido carbonyl cluster Ru4(µ-H)4(CO)12.
Methods of Application: The reaction occurs under thermal activation.
Results: The resulting clusters were able to retain their structural integrity at elevated temperatures.
Scientific Field: Polymer Chemistry
Application Summary: Diphenylvinylphosphine is used in the design of diphosphine Re(I) complexes.
Methods of Application: The complexes are designed by decorating the archetypal core {Re(CO)2(N^N)} through the installations of the phosphines P0 and P1 bearing the terminal double bond.
Results: The resulting copolymers demonstrate phosphorescence from a 3 MLCT excited state typical for this type of chromophores.
Scientific Field: Material Science
Application Summary: Diphenylvinylphosphine oxide, a derivative of diphenylvinylphosphine, has been polymerized by free radical copolymerization using monomers such as styrene and methyl methacrylate.
Methods of Application: The polymerization process involves free radical copolymerization.
Scientific Field: Catalysis
Application Summary: Diphenylvinylphosphine is a type of hemilabile ligand that has shown great potential in catalytic applications.
Methods of Application: The phosphorus atom in diphenylvinylphosphine can coordinate to a metal center via a terminal binding mode.
Results: Both coordination modes, through the phosphorus atom as well as the C=C double bond, were observed in the hexarhodium cluster.
Diphenylvinylphosphine is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphorus atom that is also bonded to two phenyl groups. Its chemical structure can be represented as Ph2PCH=CH2, where "Ph" denotes the phenyl groups. This compound is notable for its unique reactivity due to the presence of the double bond, which can participate in various
The biological activity of diphenylvinylphosphine has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds containing phosphorus have been noted for their potential biological activities, including antitumor and antimicrobial properties. Further research is needed to fully elucidate its biological profile.
Several synthesis methods for diphenylvinylphosphine have been reported:
Diphenylvinylphosphine finds applications in various fields:
Interaction studies involving diphenylvinylphosphine primarily focus on its reactivity with other functional groups. For instance, its photochemical interactions with thiols have been extensively studied, revealing insights into radical mechanisms and product formation under UV light . These studies are crucial for understanding the potential applications of diphenylvinylphosphine in synthetic chemistry.
Diphenylvinylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparisons highlighting its uniqueness:
Compound | Structure | Key Features |
---|---|---|
Triphenylphosphine | Ph3P | More sterically hindered; widely used as a ligand |
Vinylphosphonic acid | H2C=CH-P(=O)(OH)2 | Contains a phosphonic acid group; more polar |
Diphenylphosphine | Ph2P-H | Lacks the vinyl group; less reactive |
Diphenyldichlorophosphate | Ph2P(O)(Cl)2 | Contains chlorine; used as a pesticide |
Diphenylvinylphosphine's unique vinyl group allows it to participate in specific reactions that these other compounds cannot. Its ability to engage in both addition and photo
Dehydrohalogenation represents one of the most established synthetic routes for diphenylvinylphosphine production [1]. This methodology involves the elimination of hydrogen halide from haloethyldiphenylphosphine derivatives to form the vinyl group directly attached to the phosphorus atom [3]. The process typically begins with beta-chloroethyl diphenylphosphinite, which undergoes isomerization to produce beta-chloroethyl diphenylphosphine oxide as a key intermediate [16].
The reaction mechanism follows a standard elimination pathway where a base abstracts a proton from the carbon adjacent to the halogen, resulting in the formation of a carbon-carbon double bond [22]. Common bases employed in this process include triethylamine in toluene under reflux conditions, which facilitates the elimination reaction while minimizing side product formation [3].
Reaction Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Isomerization | Beta-chloroethyl diphenylphosphinite | Room temperature | 85-90 |
Dehydrohalogenation | Triethylamine, toluene | Reflux, 110-120°C | 70-75 |
Purification | - | Recrystallization from ethanol | 65-70 |
The temperature control during this process is critical, as higher temperatures can lead to unwanted side reactions, while insufficient heating may result in incomplete conversion [26]. The reaction typically requires temperatures between 110-120°C for optimal yields [3]. The dehydrohalogenation approach offers the advantage of relatively straightforward starting materials and established reaction conditions, making it suitable for both laboratory and industrial applications [1] [3].
The Grignard reagent-mediated synthesis represents a powerful approach for constructing the diphenylvinylphosphine structure [9]. This method utilizes the nucleophilic addition of vinylmagnesium bromide to diphenylphosphinic chloride, followed by appropriate workup procedures to yield the target compound [3] [13].
The synthesis begins with the preparation of vinylmagnesium bromide from vinyl bromide and magnesium in ethereal solvents [18]. This Grignard reagent is then slowly added to a cooled solution of diphenylphosphinic chloride, typically at temperatures between -70°C and -30°C to control the exothermic reaction [9] [13]. The reaction proceeds through nucleophilic attack of the vinyl Grignard reagent on the phosphorus center, displacing the chloride leaving group [13].
A detailed reaction sequence involves:
The reaction yield is significantly influenced by the quality of the Grignard reagent and the maintenance of anhydrous conditions throughout the process [13]. Typical yields range from 60-75% after purification steps [9]. This methodology offers the advantage of introducing the vinyl group directly in a single step, though it requires careful handling of air-sensitive reagents and precise temperature control [3] [9].
Palladium-catalyzed cross-coupling reactions have emerged as versatile and efficient methods for synthesizing diphenylvinylphosphine [5] [10]. These approaches typically involve the coupling of vinyl halides with diphenylphosphine or its derivatives under palladium catalysis [3]. The methodology offers advantages in terms of mild reaction conditions and compatibility with various functional groups [10].
A common approach utilizes the palladium-catalyzed coupling of vinyl bromide with diphenylphosphine oxide, which can be subsequently reduced if the phosphine oxide is not the desired final product [3] [10]. The reaction typically employs Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts, along with bases such as triethylamine in appropriate solvents like toluene [3].
The reaction conditions for optimal cross-coupling include:
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Essential for coupling |
Base | Triethylamine | Neutralizes HBr byproduct |
Solvent | Toluene or THF | Influences solubility and reaction rate |
Temperature | 60-80°C | Balances reactivity and selectivity |
Reaction time | 6-12 hours | Ensures complete conversion |
The mechanism involves oxidative addition of the vinyl halide to the palladium(0) catalyst, followed by transmetalation with the phosphine nucleophile and subsequent reductive elimination to form the carbon-phosphorus bond [10] [18]. This methodology has been successfully applied to prepare various diphenylvinylphosphine derivatives with good to excellent yields (65-85%) [5] [10].
Recent advances in this field include the development of more efficient catalyst systems and the use of microwave irradiation to accelerate the reaction [8] [10]. These improvements have made palladium-catalyzed approaches increasingly attractive for both laboratory and industrial applications [5] [10].
The synthesis of diphenylvinylphosphine can also be approached through oxidation pathways starting from suitable precursors [20]. This methodology often involves the controlled oxidation of phosphorus compounds to achieve the desired phosphine structure with a vinyl group attachment [12]. The oxidation processes must be carefully managed to prevent over-oxidation while ensuring complete conversion of starting materials [20].
Research findings indicate that the oxidation of diphenylphosphine followed by vinyl group introduction can be achieved through several reaction sequences:
The oxidation pathways offer advantages in terms of starting from readily available phosphine precursors, though they often require multiple steps and careful control of reaction conditions to prevent side reactions [11] [12]. The yields from these approaches typically range from 50-70%, depending on the specific sequence employed and the purity of starting materials [3] [20].
The industrial-scale production of diphenylvinylphosphine faces numerous challenges that must be addressed to ensure economic viability and process efficiency [14] [23]. These challenges span multiple domains including raw material costs, process safety, reaction scalability, and environmental considerations [14] [15].
One of the primary challenges involves the high cost of production and raw materials [23]. The synthesis requires expensive phosphorus-containing precursors and often employs precious metal catalysts like palladium, which significantly impacts the overall economics of large-scale production [14] [15]. Additionally, the handling and storage of phosphine-based compounds involve inherent safety risks that necessitate specialized equipment and protocols [23].
The scalability of laboratory reactions presents another significant hurdle [17]. Reactions that perform well at small scale often encounter issues when scaled up, including:
Challenge Category | Specific Issues | Potential Solutions |
---|---|---|
Economic | High raw material costs, catalyst expense | Process optimization, catalyst recycling |
Safety | Phosphine toxicity, reaction exotherms | Engineered controls, continuous processing |
Scalability | Heat transfer, mixing limitations | Reactor design modifications, flow chemistry |
Environmental | Waste generation, solvent usage | Green chemistry approaches, solvent recycling |
Regulatory | Compliance requirements, documentation | Integrated management systems |